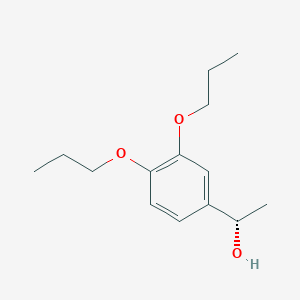

(1S)-1-(3,4-dipropoxyphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H22O3 |

|---|---|

Molecular Weight |

238.32 g/mol |

IUPAC Name |

(1S)-1-(3,4-dipropoxyphenyl)ethanol |

InChI |

InChI=1S/C14H22O3/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11,15H,4-5,8-9H2,1-3H3/t11-/m0/s1 |

InChI Key |

ICMRBCZSCBRLPF-NSHDSACASA-N |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1)[C@H](C)O)OCCC |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(C)O)OCCC |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of 1s 1 3,4 Dipropoxyphenyl Ethanol

Retrosynthetic Analysis and Strategic Disconnections for the (1S) Enantiomer

The primary strategy for synthesizing a chiral alcohol like (1S)-1-(3,4-dipropoxyphenyl)ethanol involves the enantioselective reduction of a prochiral ketone. The retrosynthetic analysis, therefore, begins with the disconnection of the C-O bond at the stereogenic center.

Figure 1: Retrosynthetic Disconnection of this compound

This disconnection identifies the key precursor as 3,4-dipropoxyacetophenone . This starting material can be synthesized via a standard Williamson ether synthesis from the commercially available 3,4-dihydroxyacetophenone . The alkylation would involve treating the di-phenolic ketone with a propyl halide (e.g., 1-bromopropane) in the presence of a suitable base, such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃), in a polar aprotic solvent like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF). nih.gov The primary challenge and focus of the synthesis then become the stereocontrolled reduction of the carbonyl group to establish the (S)-configuration at the newly formed stereocenter.

Enantioselective Synthesis Approaches

The conversion of 3,4-dipropoxyacetophenone to this compound can be achieved through several state-of-the-art asymmetric methods.

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Reduction)

Metal-Catalyzed Asymmetric Hydrogenation: A highly effective method for the enantioselective reduction of aromatic ketones is asymmetric hydrogenation or transfer hydrogenation, often employing ruthenium (Ru), rhodium (Rh), or iridium (Ir) catalysts coordinated to chiral ligands. mdpi.comnih.govresearchgate.net The Noyori-type catalysts, which feature a Ru(II) center with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN), are particularly renowned for this transformation. nih.govresearchgate.netacs.org

For the synthesis of the (S)-alcohol, a combination such as a Ru(II) catalyst with an (S)-configured BINAP ligand and an (S,S)-DPEN ligand would be appropriate. The reaction is typically carried out under a hydrogen atmosphere in an alcoholic solvent like methanol (B129727) or 2-propanol, often with a basic additive to facilitate the catalytic cycle. nih.gov

Organocatalysis: The Corey-Bakshi-Shibata (CBS) reduction is a powerful organocatalytic method for the enantioselective reduction of prochiral ketones. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, which coordinates with borane (B79455) (BH₃) and the ketone substrate. alfa-chemistry.comyoutube.com The catalyst forms a rigid, chair-like six-membered transition state that directs the hydride transfer from the borane to one face of the carbonyl, thereby inducing stereoselectivity. To generate this compound, the (S)-oxazaborolidine catalyst would be employed. This method is valued for its predictable stereochemical outcome and mild reaction conditions. organic-chemistry.orgnih.gov

Chiral Auxiliary-Mediated Synthesis Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be used to form a chiral acetal (B89532) or ketal from the precursor ketone, 3,4-dipropoxyacetophenone.

Alternatively, a substrate-controlled approach could be employed. For example, the ketone could be converted into a chiral hydrazone using a chiral hydrazine (B178648) such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). Subsequent diastereoselective reduction of the C=N bond and the carbonyl group, followed by cleavage of the N-N bond, would yield the chiral alcohol. A more direct approach involves attaching a chiral auxiliary to the ketone to form a derivative that biases the facial approach of a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). After the reduction, the auxiliary is cleaved to release the enantiomerically enriched alcohol.

Biocatalytic Transformations for Stereospecificity

Biocatalysis, using either isolated enzymes or whole-cell systems, offers a highly selective and environmentally benign route to chiral alcohols. Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with exceptional stereospecificity. rsc.orgnih.gov

For the production of the (S)-enantiomer, a KRED that follows the anti-Prelog rule would be required. Numerous commercially available KREDs, or those found in microorganisms like Pichia glucozyma or Aromatoleum aromaticum, have been shown to reduce acetophenone (B1666503) derivatives to the corresponding (S)-alcohols. nih.govnih.gov A screening process would identify a suitable KRED that accepts 3,4-dipropoxyacetophenone as a substrate. The reaction typically uses a co-factor like NADPH, which is regenerated in situ using a sacrificial substrate such as 2-propanol or glucose. Engineered ketoreductases from Lactobacillus species have also been developed specifically for the synthesis of (S)-alcohols from acetophenones. google.com

Diastereoselective Synthesis Methods Involving the (1S) Moiety

Once the this compound core is established, its resident stereocenter can be used to direct the stereochemistry of subsequent reactions on the molecule, a process known as diastereoselective synthesis. For this to be relevant, a prochiral center must be introduced into the molecule.

For instance, if a vinyl group were present on the aromatic ring, the chiral hydroxyl group of the (1S)-moiety could direct the diastereoselective epoxidation of the double bond. The hydroxyl group can form a hydrogen bond with the epoxidizing agent (e.g., m-CPBA), delivering it to one face of the alkene preferentially.

Similarly, an acid-catalyzed Ritter reaction, which involves the reaction of an alcohol with a nitrile to form an amide, can proceed with high diastereoselectivity. rsc.orgnih.govrsc.org If the (1S)-alcohol is subjected to these conditions, the intermediate benzylic cation's facial selectivity would be influenced by the existing stereocenter, leading to a diastereomerically enriched amide product. This demonstrates how the initial (1S) stereocenter can be leveraged to control the formation of new stereocenters in more complex structures.

Optimization of Reaction Conditions for Enantiomeric Purity and Yield

Achieving high yield and excellent enantiomeric excess (e.e.) requires careful optimization of reaction parameters. For each of the major enantioselective methods, key variables must be systematically investigated.

For metal-catalyzed asymmetric hydrogenation , crucial factors include the choice of metal precursor, the structure of the chiral ligand, solvent, hydrogen pressure, temperature, and the substrate-to-catalyst (S/C) ratio.

Table 1: Hypothetical Optimization of Noyori-type Asymmetric Hydrogenation

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | H₂ Pressure (atm) | Yield (%) | e.e. (%) (S) |

| 1 | [RuCl₂((S)-BINAP)((S,S)-DPEN)] (1.0) | MeOH | 25 | 10 | 85 | 92 |

| 2 | [RuCl₂((S)-BINAP)((S,S)-DPEN)] (1.0) | i-PrOH | 25 | 10 | 90 | 95 |

| 3 | [RuCl₂((S)-BINAP)((S,S)-DPEN)] (1.0) | i-PrOH | 40 | 10 | 98 | 93 |

| 4 | [RuCl₂((S)-BINAP)((S,S)-DPEN)] (0.5) | i-PrOH | 25 | 10 | 91 | 95 |

| 5 | [RuCl₂((S)-BINAP)((S,S)-DPEN)] (0.5) | i-PrOH | 25 | 50 | 99 | 96 |

For the Corey-Bakshi-Shibata (CBS) reduction , optimization would focus on the borane source (e.g., BH₃·THF vs. BH₃·SMe₂), temperature, and catalyst loading. Lower temperatures often lead to higher enantioselectivity.

Table 2: Hypothetical Optimization of CBS Reduction

| Entry | Catalyst (mol%) | Borane Source | Temp (°C) | Time (h) | Yield (%) | e.e. (%) (S) |

| 1 | (S)-Me-CBS (10) | BH₃·THF | 25 | 2 | 95 | 88 |

| 2 | (S)-Me-CBS (10) | BH₃·THF | 0 | 4 | 92 | 94 |

| 3 | (S)-Me-CBS (10) | BH₃·THF | -20 | 8 | 90 | 97 |

| 4 | (S)-Me-CBS (5) | BH₃·THF | -20 | 12 | 88 | 97 |

| 5 | (S)-Me-CBS (10) | Catecholborane | -20 | 10 | 85 | 98 |

For biocatalytic reductions , optimization involves screening different enzymes, pH of the buffer, temperature, co-solvent (to aid substrate solubility), substrate concentration, and the co-factor regeneration system.

Table 3: Hypothetical Optimization of Biocatalytic Reduction

| Entry | Biocatalyst | Co-solvent | Temp (°C) | pH | Yield (%) | e.e. (%) (S) |

| 1 | KRED-P101 | 10% DMSO | 30 | 7.0 | 75 | >99 |

| 2 | KRED-P204 | 10% DMSO | 30 | 7.0 | 92 | 98 |

| 3 | KRED-P101 | 10% i-PrOH | 30 | 7.0 | 88 | >99 |

| 4 | KRED-P101 | 10% DMSO | 35 | 7.0 | 70 | 98 |

| 5 | KRED-P101 | 10% DMSO | 30 | 6.5 | 80 | >99 |

Purification and Isolation Techniques for Stereochemically Pure this compound

The final and critical step in obtaining enantiomerically pure this compound is the purification process. This is particularly crucial when the synthesis results in a mixture of enantiomers, as is the case after a kinetic resolution or an incomplete asymmetric synthesis. Chiral chromatography is the most powerful and widely used technique for the separation of enantiomers on both analytical and preparative scales. nih.govnih.gov

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method for the resolution of chiral alcohols. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are particularly effective for this class of compounds. nih.govmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different interaction energies and thus different retention times.

The choice of the mobile phase is critical for achieving optimal separation. For polysaccharide-based CSPs, a variety of elution modes can be employed, including normal-phase (e.g., hexane (B92381)/isopropanol), reversed-phase (e.g., water/acetonitrile or methanol), and polar organic mode (e.g., pure alcohol or acetonitrile). researchgate.net The addition of small amounts of additives, such as acids or bases, can also significantly improve peak shape and resolution.

For the preparative isolation of this compound, the analytical HPLC method is scaled up. This involves using columns with a larger internal diameter and optimizing the loading capacity to maximize throughput while maintaining good resolution. nih.gov In cases where the resolution is challenging, techniques like recycle chromatography can be employed to enhance the separation.

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to preparative HPLC for chiral separations. nih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with an alcohol co-solvent. The lower viscosity and higher diffusivity of the supercritical fluid allow for faster separations and reduced solvent consumption compared to HPLC. sci-hub.se Polysaccharide-based CSPs are also widely used in SFC for the resolution of chiral compounds, including aromatic alcohols.

The following table provides examples of chiral HPLC conditions used for the separation of enantiomers of structurally similar aromatic alcohols, which can serve as a starting point for developing a purification method for this compound.

Table 3: Chiral HPLC Separation of Aromatic Alcohol Enantiomers

| Analyte | Chiral Stationary Phase | Mobile Phase | Detection |

|---|---|---|---|

| 1-Phenylethanol | Chiralcel OB | n-Hexane/Isopropanol (90:10) | UV |

| 1-(4-Bromophenyl)ethanol | CSP based on camphorsultam-phthalic acid | - | HPLC on silica (B1680970) gel |

| 1-(Biphenyl-3-yl)-2-(1H-imidazol-1-yl)ethanol | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (B145695) (85:15, v/v) | UV |

| 4-Nitropropranolol | Chiralcel OD-H | Methanol/DEA (0.1%) | UV |

| 1-(4-methoxyphenyl)ethanol | Chiralcel OD-H | n-Hexane/Isopropanol (90:10) | UV |

In addition to chromatographic methods, classical resolution via the formation of diastereomeric derivatives can also be employed. This involves reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by conventional techniques like crystallization or achiral chromatography. Subsequently, the desired enantiomer is liberated from the separated diastereomer.

Molecular Interactions and Preclinical Pharmacological Investigations of 1s 1 3,4 Dipropoxyphenyl Ethanol Derivatives

Ligand-Receptor Binding Studies (e.g., Cannabinoid Receptors, Specifically CB1)

No studies were found that investigated the binding affinity of (1S)-1-(3,4-dipropoxyphenyl)ethanol or its derivatives for any receptor, including the cannabinoid CB1 receptor.

Radioligand Binding Assays for Receptor Affinity

There is no available data from radioligand binding assays to determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of this compound at the CB1 receptor or any other molecular target.

Competition Binding Profiling Against Known Ligands

Information regarding the ability of this compound to displace known radiolabeled ligands from their receptor binding sites is not present in the current scientific literature.

In Vitro Functional Assays for Receptor Agonism/Antagonism (e.g., G-Protein Coupling, cAMP Modulation)

The functional activity of this compound remains uncharacterized. There are no published in vitro studies assessing its potential to act as an agonist, antagonist, or allosteric modulator at the CB1 receptor or other G-protein coupled receptors (GPCRs). Consequently, data on its effects on downstream signaling pathways, such as G-protein activation or modulation of cyclic adenosine monophosphate (cAMP) levels, is unavailable.

Enzyme Inhibition and Activation Profiles at a Molecular Level

There is no information available regarding the interaction of this compound with any enzymes. Studies to determine its inhibitory or activating effects on specific enzymes have not been published.

Cellular Permeability and Transport Mechanisms in In Vitro Models

The ability of this compound to cross cellular membranes and its potential transport mechanisms have not been investigated in in vitro models such as Caco-2 or PAMPA assays.

Exploration of Putative Molecular Targets Beyond Primary Receptor Systems

Due to the lack of primary research, there has been no exploration of other potential molecular targets for this compound beyond the speculative interest in cannabinoid receptors.

Structure Activity Relationship Sar Studies Centered on the 1s 1 3,4 Dipropoxyphenyl Ethanol Scaffold

Design and Synthesis of Analogues and Derivatives of (1S)-1-(3,4-dipropoxyphenyl)ethanol

The strategic design and synthesis of analogues of this compound are pivotal for elucidating its SAR. The synthetic approaches typically involve the modification of three key regions: the aromatic ring, the ethanol (B145695) side chain, and the stereocenter.

A common synthetic route to generate analogues begins with a suitably substituted benzaldehyde derivative. For the core scaffold, 3,4-dipropoxybenzaldehyde serves as the starting material. The ethanol side chain is introduced via a Grignard reaction with a methylmagnesium halide, resulting in the racemic 1-(3,4-dipropoxyphenyl)ethanol. The chiral separation of the enantiomers is then achieved through techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent. Alternatively, asymmetric synthesis methodologies, including the use of chiral catalysts or auxiliaries, can be employed to directly obtain the desired (1S)-enantiomer.

To explore the SAR, a library of analogues is typically synthesized. This involves:

Aromatic Ring Modification: Introducing various substituents at different positions of the phenyl ring.

Side Chain Modification: Altering the length and nature of the alkyl group on the alcohol and exploring different functional groups in place of the hydroxyl moiety.

Stereochemical Variation: Synthesizing the (1R)-enantiomer and the racemic mixture to understand the role of stereochemistry.

These synthetic efforts provide a diverse set of compounds that enable a systematic evaluation of how structural changes influence biological activity.

Impact of Aromatic Ring Substitutions on Molecular Recognition and Biological Activity

The substitution pattern on the aromatic ring of the this compound scaffold is a critical determinant of its interaction with biological targets, particularly PDE4. The 3,4-dipropoxy arrangement is a key feature, mimicking the catechol moiety of the natural substrate, cyclic adenosine monophosphate (cAMP).

The impact of modifying these alkoxy groups has been systematically investigated in related series of compounds. The following table summarizes the general trends observed for PDE4 inhibitory activity when substitutions are made to the catechol ether moiety.

| Aromatic Ring Substitution | General Effect on PDE4 Inhibitory Potency |

| 3-Methoxy, 4-Cyclopentyloxy | High Potency (e.g., Rolipram) |

| 3-Cyclopropylmethoxy, 4-Difluoromethoxy | High Potency (e.g., Roflumilast) |

| Simple Dialkoxy (e.g., Dimethoxy) | Moderate Potency |

| Bulky Alkoxy Groups | Potency varies depending on the size and shape of the hydrophobic pockets in the target. |

| Introduction of Electron-Withdrawing Groups | Can modulate electronic properties and potentially enhance binding. |

| Introduction of Electron-Donating Groups | Can influence the hydrogen-bonding capacity of the ether oxygens. |

These findings suggest that for the this compound scaffold, the dipropoxy groups are likely optimal for providing a balance of hydrogen bonding and hydrophobic interactions within the PDE4 active site. Alterations to the length or branching of these alkyl chains, or the introduction of other substituents on the aromatic ring, would be expected to significantly impact the compound's affinity and selectivity.

Influence of Side Chain Modifications on Pharmacological Potency and Selectivity

The 1-hydroxyethyl side chain of this compound also plays a crucial role in its pharmacological profile. Modifications to this side chain can have a profound impact on both potency and selectivity.

The hydroxyl group is a key hydrogen bond donor and can interact with specific residues in the active site of the target protein. Replacing the hydroxyl group with other functionalities, such as a methoxy group or a hydrogen atom, generally leads to a significant decrease in activity, highlighting the importance of this hydrogen-bonding interaction.

Furthermore, the size and nature of the alkyl group attached to the chiral carbon can influence how the side chain is positioned within the binding pocket. In the case of the ethanol derivative, the methyl group is relatively small. Increasing the size of this alkyl group (e.g., to an ethyl or propyl group) can lead to steric clashes and a reduction in potency.

The following table illustrates the general effects of side chain modifications on the activity of phenylethanolamine derivatives, a structurally related class of compounds.

| Side Chain Modification | General Effect on Biological Activity |

| Removal of the Hydroxyl Group | Significant decrease in potency. |

| Esterification of the Hydroxyl Group | Activity is often reduced or abolished. |

| Increase in Alkyl Chain Length (at the chiral center) | Often leads to a decrease in potency due to steric hindrance. |

| Introduction of a Carbonyl Group (Ketone) | Can alter the electronic properties and binding mode. |

These trends underscore the specific and sensitive nature of the interactions between the side chain and the biological target.

Stereochemical Implications of the (1S) Configuration on Biological Potency and Efficacy

Stereochemistry is a fundamental aspect of drug action, and the (1S) configuration of the chiral center in 1-(3,4-dipropoxyphenyl)ethanol is critical for its biological activity. The three-dimensional arrangement of the hydroxyl group, the methyl group, and the dipropoxyphenyl ring around the chiral carbon dictates how the molecule fits into the asymmetric binding site of its target protein.

For many biologically active phenylethanolamine derivatives, one enantiomer is significantly more potent than the other. This is because the precise spatial orientation of the key interacting groups (the hydroxyl group and the aromatic ring) is essential for optimal binding. The less active enantiomer may bind in a non-productive orientation or may be sterically hindered from accessing the binding site altogether.

In the context of PDE4 inhibitors with a chiral center, it is common to observe a high degree of stereoselectivity. For instance, in the case of rolipram, the (R)-enantiomer is the more potent inhibitor. This highlights that the specific three-dimensional arrangement of substituents is paramount for effective interaction with the enzyme's active site. It is therefore highly probable that the (1S)-enantiomer of 1-(3,4-dipropoxyphenyl)ethanol exhibits a significantly different biological potency and efficacy compared to its (1R)-enantiomer.

Development of Pharmacophore Models Based on Structural Insights

The collective SAR data from analogues and derivatives of the this compound scaffold can be used to develop a pharmacophore model. A pharmacophore model is a three-dimensional representation of the essential structural features required for biological activity. nih.gov

For a PDE4 inhibitor based on the catechol ether scaffold, a typical pharmacophore model would include the following features:

Two Hydrogen Bond Acceptors: Corresponding to the oxygen atoms of the dipropoxy groups.

A Hydrophobic Region: Representing the dipropoxyphenyl ring and its alkyl substituents.

A Hydrogen Bond Donor: The hydroxyl group on the ethanol side chain.

A Hydrophobic/Steric Exclusion Volume: Defining the space occupied by the methyl group on the side chain.

An Aromatic Ring Feature: Representing the phenyl ring.

The relative spatial arrangement of these features is crucial. The (1S) stereochemistry would define the precise 3D orientation of the hydrogen bond donor and the hydrophobic feature of the side chain relative to the aromatic ring and the hydrogen bond acceptors.

Such a pharmacophore model serves as a valuable tool in drug discovery. It can be used for virtual screening of large compound libraries to identify novel molecules with the potential to be active as PDE4 inhibitors. Furthermore, it can guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

Metabolic Pathways and Biotransformation of 1s 1 3,4 Dipropoxyphenyl Ethanol in Preclinical Models

In Vitro Metabolic Stability Assessments

The initial step in characterizing the metabolic profile of a new chemical entity is to assess its stability in the presence of drug-metabolizing enzymes. solvobiotech.com These studies are typically conducted using in vitro systems that mimic the metabolic environment of the liver, the primary site of drug metabolism. thermofisher.com For (1S)-1-(3,4-dipropoxyphenyl)ethanol, metabolic stability has been evaluated using liver microsomes and hepatocytes, which are subcellular fractions and intact liver cells, respectively. solvobiotech.comthermofisher.com

Liver microsomes contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic processes. thermofisher.com The stability of a compound in these systems is typically quantified by its in vitro half-life (t½) and intrinsic clearance (CLint). solvobiotech.comresearchgate.net A short half-life and high clearance value suggest that the compound is rapidly metabolized, which may impact its bioavailability and duration of action in vivo. researchgate.netnih.gov

Interactive Table 1: In Vitro Metabolic Stability of this compound

| In Vitro System | Parameter | Value | Interpretation |

|---|---|---|---|

| Liver Microsomes | Half-life (t½) (min) | Data not available in search results | A shorter half-life indicates faster metabolism. |

| Intrinsic Clearance (CLint) (µL/min/mg protein) | Data not available in search results | Higher clearance indicates more efficient metabolism. | |

| Hepatocytes | Half-life (t½) (min) | Data not available in search results | Reflects overall hepatic metabolism (Phase I and II). |

Identification and Structural Elucidation of Key Metabolites

Following the determination of metabolic stability, the next crucial step is the identification and structural characterization of the metabolites formed. This process involves incubating this compound with liver microsomes or hepatocytes and analyzing the resulting mixture using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

For a compound like this compound, several metabolic transformations can be anticipated. These include oxidation, depropylation, and conjugation reactions. The ethoxy and propoxy groups on the phenyl ring are likely sites for O-dealkylation, leading to the formation of phenolic metabolites. The ethanol (B145695) side chain can also undergo oxidation. The resulting metabolites can then be further conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

Interactive Table 2: Potential Metabolites of this compound

| Metabolite | Proposed Structure | Method of Identification |

|---|---|---|

| M1: 1-(3-hydroxy-4-propoxyphenyl)ethanol | Hydroxylated metabolite | LC-MS/MS |

| M2: 1-(4-hydroxy-3-propoxyphenyl)ethanol | Hydroxylated metabolite | LC-MS/MS |

| M3: 1-(3,4-dihydroxyphenyl)ethanol | Di-hydroxylated metabolite | LC-MS/MS |

| M4: (1S)-1-(3,4-dipropoxyphenyl)ethan-1-one | Oxidized metabolite (ketone) | LC-MS/MS |

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes in Biotransformation

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of a vast array of xenobiotics, including drugs. nih.gov The specific CYP isoforms involved in the metabolism of this compound can be identified using recombinant human CYP enzymes or by using specific chemical inhibitors in liver microsome incubations.

Given the structure of the compound, CYP enzymes such as CYP2D6, CYP3A4, and CYP2C9 are potential candidates for its metabolism. For instance, CYP2E1 is known to be involved in the metabolism of ethanol. nih.govnih.gov In addition to CYPs, other enzymes such as alcohol dehydrogenases could play a role in the oxidation of the ethanol moiety. nih.gov Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), would be responsible for the conjugation of any hydroxylated metabolites.

Proposed Metabolic Pathways and Reaction Mechanisms

Based on the identified metabolites and the enzymes involved, a comprehensive metabolic pathway for this compound can be proposed. A metabolic pathway is a series of chemical reactions occurring within a cell, catalyzed by enzymes. wikipedia.org The biotransformation of this compound likely involves several interconnected pathways.

The primary metabolic routes are expected to be:

O-depropylation: The removal of one or both propyl groups from the phenyl ring, mediated by CYP enzymes, to form phenolic metabolites.

Oxidation: The oxidation of the secondary alcohol group to a ketone, potentially catalyzed by alcohol dehydrogenases or CYPs. nih.gov

Glucuronidation/Sulfation: The conjugation of the newly formed hydroxyl groups with glucuronic acid or sulfate, a common detoxification pathway to enhance excretion.

Enantiospecific Metabolism Investigations of the (1S) Enantiomer

Since this compound is a single enantiomer, it is crucial to investigate whether its metabolism is enantiospecific. Enantiospecific metabolism occurs when one enantiomer is metabolized at a different rate or via a different pathway than its counterpart. This can have significant pharmacological and toxicological implications.

Advanced Analytical Methodologies for Characterization and Quantification of 1s 1 3,4 Dipropoxyphenyl Ethanol in Research

Chromatographic Techniques for Purity and Stereoisomeric Excess Determination

Chromatographic techniques are fundamental in the analysis of (1S)-1-(3,4-dipropoxyphenyl)ethanol, enabling the separation of the compound from impurities and its enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the enantiomeric excess (ee) of this compound. uma.esnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of CSP is critical and often involves derivatives of cellulose (B213188) or amylose (B160209), which have demonstrated broad applicability in resolving chiral compounds. mdpi.comnih.gov

Method parameters such as the mobile phase composition, flow rate, and column temperature are meticulously optimized to achieve baseline separation of the enantiomers. mdpi.com A typical mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol. mdpi.comchromatographyonline.com The addition of small amounts of acidic or basic additives can also influence the separation. chromatographyonline.com Detection is commonly performed using a UV detector, where the area under each enantiomer's peak is proportional to its concentration, allowing for the calculation of the enantiomeric excess. uma.es

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Analysis

| Parameter | Condition |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in samples of this compound. nih.govgcms.cz The sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. gcms.cz As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. researchgate.netnih.gov

For trace analysis, methods are optimized for high sensitivity, often employing techniques like splitless injection to introduce a larger amount of the sample onto the column. gcms.cz The selection of the GC column, temperature programming, and MS parameters are crucial for resolving and identifying trace impurities. researchgate.net Chiral GC columns can also be used to determine the enantiomeric excess of volatile chiral compounds. rsc.org

Table 2: Typical GC-MS Parameters for Trace Impurity Profiling

| Parameter | Condition |

| GC Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Oven Program | 70 °C (2 min), then 10 °C/min to 280 °C (hold 5 min) |

| Injector Temperature | 250 °C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules like this compound. mdpi.comnih.gov Both ¹H and ¹³C NMR are routinely employed.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the aromatic, methine, and propyl group protons would be distinct and predictable. organicchemistrydata.org

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. researchgate.netwisc.edu The chemical shifts of the aromatic carbons, the carbon bearing the hydroxyl group, and the carbons of the propyl chains provide a unique fingerprint of the molecule. sigmaaldrich.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the complete connectivity of the molecule. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.3 | 110 - 130 |

| Methine CH-OH | ~4.8 (quartet) | ~70 |

| O-CH₂ (propyl) | ~3.9 (triplet) | ~70 |

| CH₂ (propyl) | ~1.8 (sextet) | ~22 |

| CH₃ (propyl) | ~1.0 (triplet) | ~10 |

| CH₃ (ethanol) | ~1.5 (doublet) | ~25 |

| OH | Variable | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of this compound, typically with an accuracy of a few parts per million (ppm). nih.govchemrxiv.org This high accuracy allows for the unambiguous determination of the elemental composition of the molecule. nih.gov

In addition to the molecular ion peak, HRMS provides information about the fragmentation pattern of the molecule upon ionization. docbrown.infomiamioh.edu The fragmentation of alcohols often involves the loss of a water molecule (dehydration) or cleavage of the carbon-carbon bond adjacent to the oxygen atom (alpha-cleavage). libretexts.orgyoutube.com Analyzing these fragmentation patterns can provide further confirmation of the compound's structure.

Table 4: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M+H]⁺ | C₁₄H₂₃O₃⁺ | (Experimentally Determined) | Protonated Molecular Ion |

| [M-H₂O+H]⁺ | C₁₄H₂₁O₂⁺ | (Experimentally Determined) | Loss of water |

| [C₇H₇O]⁺ | C₇H₇O⁺ | (Experimentally Determined) | Benzylic cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. bellevuecollege.edunih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. pressbooks.pubopenstax.orgyoutube.com The broadness of this peak is due to hydrogen bonding. Strong absorptions in the 3000-2850 cm⁻¹ range correspond to C-H stretching vibrations of the alkyl groups. libretexts.orglibretexts.org The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org Finally, a distinct C-O stretching vibration for the alcohol and the ether linkages would be observed in the 1250-1000 cm⁻¹ region. youtube.comyoutube.com

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Alcohol O-H stretch | 3600 - 3200 (broad) | Hydrogen-bonded hydroxyl group |

| Aromatic C-H stretch | 3100 - 3000 | sp² C-H bond |

| Aliphatic C-H stretch | 3000 - 2850 | sp³ C-H bonds |

| Aromatic C=C stretch | 1600 - 1450 | Benzene (B151609) ring |

| C-O stretch (alcohol/ether) | 1250 - 1000 | Alcohol and ether linkages |

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy is an essential tool for confirming the chirality of molecules like this compound. This technique measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules. The resulting CD spectrum provides a unique fingerprint for a specific enantiomer.

For this compound, the presence of a chiral center at the carbon atom bearing the hydroxyl group gives rise to distinct CD signals. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenter. Typically, the spectrum is recorded in a suitable solvent, such as ethanol or methanol (B129727), across a range of ultraviolet wavelengths.

While specific CD spectral data for this compound is not widely published, general principles of CD spectroscopy on analogous chiral molecules can be applied. For instance, it is expected that the (1S) enantiomer will produce a CD spectrum that is a mirror image of the spectrum for its (1R) counterpart. The observed Cotton effects are generally associated with the electronic transitions of the aromatic chromophore, perturbed by the chiral environment of the stereocenter. The sign of these effects can often be correlated with the absolute configuration using empirical rules or by comparison with structurally related compounds of known stereochemistry.

Table 1: Expected Circular Dichroism (CD) Spectral Characteristics

| Parameter | Expected Observation for this compound |

|---|---|

| Wavelength Regions of Interest | Typically 200-400 nm, corresponding to aromatic transitions. |

| Cotton Effects | Multiple Cotton effects are anticipated due to the substituted benzene ring. |

| Sign of Cotton Effects | The specific signs would definitively characterize the (1S) configuration. |

| Comparison with Enantiomer | The spectrum is expected to be the mirror image of that for (1R)-1-(3,4-dipropoxyphenyl)ethanol. |

X-ray Crystallography for Absolute Stereochemical Assignment (When Applicable to Derivatives/Intermediates)

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which in turn reveals the precise arrangement of atoms in space.

For this compound itself, obtaining a single crystal suitable for X-ray diffraction may be challenging due to its nature as an alcohol. However, it is a common practice to synthesize a crystalline derivative to facilitate this analysis. For instance, reacting the hydroxyl group with a heavy-atom-containing reagent, such as a substituted benzoic acid to form an ester, can both enhance the likelihood of crystallization and provide the necessary anomalous dispersion signal to unambiguously determine the absolute configuration.

The process would involve:

Synthesis of a Crystalline Derivative: A suitable derivative of this compound is synthesized.

Crystal Growth: Single crystals of the derivative are grown under controlled conditions.

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions. The inclusion of a heavy atom allows for the determination of the absolute configuration using techniques like the Flack parameter.

While no specific X-ray crystallographic data for derivatives of this compound are currently available in the public domain, the methodology remains a critical tool for unequivocal proof of its stereochemistry should the need arise in a research or regulatory context. mdpi.comresearchgate.net

Computational Chemistry and Molecular Modeling of 1s 1 3,4 Dipropoxyphenyl Ethanol and Its Derivatives

Quantum Chemical Calculations for Electronic Properties and Conformational Analysis

Quantum chemical (QC) calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods, based on the principles of quantum mechanics, can elucidate electronic properties and predict the most stable three-dimensional arrangements (conformations) of a molecule.

For (1S)-1-(3,4-dipropoxyphenyl)ethanol, QC calculations would typically begin with geometry optimization to find the lowest energy conformation. This involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Due to the rotational freedom of the two propoxy groups and the ethanol (B145695) side chain, the molecule can exist in numerous conformations. A conformational search using a combination of molecular mechanics and semi-empirical or density functional theory (DFT) methods would be employed to identify a landscape of low-energy conformers.

Once the key conformers are identified, higher-level QC calculations, often using DFT with a suitable basis set (e.g., B3LYP/6-31+G(d)), can be performed to derive a range of electronic properties. rsc.org These properties are crucial for understanding the molecule's reactivity and potential for intermolecular interactions.

Key electronic properties derived from QC calculations include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to act as hydrogen bond donors). For this compound, the oxygen atoms of the hydroxyl and propoxy groups would be expected to be regions of negative potential.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

Partial Atomic Charges: These calculations distribute the total molecular charge among the constituent atoms, providing insight into the polarity of specific bonds and the potential for electrostatic interactions with a receptor.

Table 1: Illustrative Quantum Chemical Properties for this compound

| Property | Predicted Value/Description | Significance |

| Dipole Moment | ~2.5 - 3.5 Debye | Indicates the overall polarity of the molecule, influencing solubility and interactions. |

| HOMO Energy | ~ -6.0 eV | Relates to the molecule's susceptibility to electrophilic attack. |

| LUMO Energy | ~ 1.5 eV | Relates to the molecule's susceptibility to nucleophilic attack. |

| MEP Negative Region | Localized on the oxygen atoms of the hydroxyl and ether linkages. | Identifies likely hydrogen bond acceptor sites for receptor binding. |

| MEP Positive Region | Localized on the hydroxyl hydrogen atom. | Identifies a likely hydrogen bond donor site for receptor binding. |

Note: The values in this table are illustrative and represent typical outcomes from such calculations.

Molecular Docking Simulations with Target Proteins (e.g., Cannabinoid Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand at the molecular level. acs.orgdntb.gov.ua Given the structural similarities of many phenyl-ethanol derivatives to known cannabinoid ligands, the cannabinoid receptors CB1 and CB2 are logical targets for docking studies with this compound.

The process involves preparing the 3D structures of both the ligand (from QC calculations) and the receptor. Receptor structures are typically obtained from crystallographic or cryo-electron microscopy (cryo-EM) data available in the Protein Data Bank (PDB). nih.gov For cannabinoid receptors, several structures are available (e.g., PDB IDs: 5ZTY, 6KPC, 6PT0 for CB2). nih.gov

Prediction of Binding Modes and Affinities

Docking algorithms systematically sample a large number of orientations and conformations of the ligand within the receptor's binding site. Each generated pose is evaluated by a scoring function, which estimates the binding affinity. The results are ranked, and the top-scoring poses represent the most probable binding modes.

For this compound, docking into the CB2 receptor would likely show the dipropoxyphenyl moiety occupying a hydrophobic pocket, a common feature for cannabinoid ligands. The scoring function would provide a numerical value, often expressed as a binding energy (e.g., in kcal/mol) or a docking score, which allows for a comparison of binding affinity against other known ligands. mdpi.com Accurately predicting binding affinity is a primary goal in drug screening. nih.govbiorxiv.org

Identification of Key Interacting Residues and Binding Site Characteristics

Analysis of the top-ranked docking poses reveals specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are critical for understanding the basis of molecular recognition and affinity.

Key interactions for a compound like this compound within a cannabinoid receptor binding site would likely include:

Hydrogen Bonds: The hydroxyl group of the ethanol moiety is a prime candidate for forming a hydrogen bond with a polar residue in the binding site, such as a serine or threonine. This interaction is often crucial for the affinity of THC-like molecules. nih.gov

Hydrophobic Interactions: The phenyl ring and the two propyl chains would be expected to form extensive hydrophobic and van der Waals interactions with nonpolar residues like leucine, isoleucine, valine, and phenylalanine, which line the binding pocket.

Pi-Stacking: The aromatic phenyl ring could engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site.

Table 2: Illustrative Docking Results of this compound with the CB2 Receptor (PDB: 6KPF)

| Parameter | Result |

| Predicted Binding Energy | -9.5 kcal/mol |

| Predicted Ki (Inhibition Constant) | ~150 nM |

| Key Interacting Residues | Hydrogen Bond: Ser165 Hydrophobic Contacts: Val113, Phe117, Leu176, Trp194, Ile197 Pi-Stacking: Phe183 |

| Binding Mode Description | The dipropoxyphenyl group is buried in the hydrophobic pocket defined by transmembrane helices 3, 5, and 6. The hydroxyl group acts as a hydrogen bond donor to the side chain of Serine 165. |

Note: This table is a hypothetical representation based on docking studies of similar ligands against the CB2 receptor. mdpi.com

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. rsc.orgarxiv.org This technique is invaluable for assessing the stability of a docked pose and understanding the conformational changes in both the ligand and the protein upon binding. mdpi.com

An MD simulation would be initiated using the best-docked pose of this compound within the CB2 receptor, solvated in a water box with ions to simulate physiological conditions. The simulation would be run for a duration sufficient to observe the system's behavior, typically on the nanosecond to microsecond timescale.

Analysis of the MD trajectory can reveal:

Stability of the Binding Pose: The root-mean-square deviation (RMSD) of the ligand's atoms relative to its starting position is monitored. A stable RMSD suggests the ligand remains securely in the binding pocket.

Flexibility of Protein Residues: The root-mean-square fluctuation (RMSF) of protein residues indicates which parts of the protein are rigid and which are flexible. This can highlight how the receptor adapts to the ligand.

Persistence of Interactions: MD allows for the analysis of the stability of key interactions (like hydrogen bonds) over time, providing a more rigorous assessment of their importance than static docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The development of a QSAR model can be a powerful tool for predicting the activity of novel compounds before they are synthesized. nih.gov

To build a QSAR model for derivatives of this compound, a dataset of structurally related compounds with experimentally measured biological activities (e.g., binding affinity for CB2) is required. For each compound in this "training set," a set of numerical descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological, or derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that correlates these descriptors with the observed activity. A robust QSAR model, once validated, can be used to predict the activity of new, unsynthesized derivatives of the this compound scaffold, thereby prioritizing the most promising candidates for synthesis and testing.

De Novo Drug Design and Virtual Screening Applications Utilizing the this compound Scaffold

The this compound structure can serve as a scaffold or starting point for both virtual screening and de novo design efforts.

Virtual Screening: In this approach, large databases containing millions of commercially available or virtual compounds are computationally screened against a target protein to identify potential "hits." acs.orgresearchgate.net A virtual screening workflow could use the this compound scaffold as a query to search for structurally similar compounds. These compounds would then be subjected to a hierarchical screening process, starting with rapid filtering based on physicochemical properties, followed by pharmacophore matching, and finally, molecular docking and scoring to identify the most promising candidates for experimental evaluation. acs.org

De Novo Design: This method involves building novel molecules atom-by-atom or fragment-by-fragment directly within the binding site of the target receptor. nih.govnih.gov Using the this compound scaffold as a core, de novo design algorithms can explore modifications and additions to the structure. arxiv.org For example, the algorithm could suggest replacing the propoxy groups with other substituents to enhance hydrophobic interactions or adding functional groups to form additional hydrogen bonds, with the goal of optimizing the predicted binding affinity and other desirable drug-like properties.

Future Research Directions and Unexplored Avenues for 1s 1 3,4 Dipropoxyphenyl Ethanol Studies

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Current synthetic strategies for producing chiral alcohols like (1S)-1-(3,á4-dipropoxyphenyl)ethanol often rely on methods such as the reduction of a corresponding ketone. For instance, the synthesis of the related compound 1-(3,4-dimethoxyphenyl)ethanol (B1196505) can be achieved by the reduction of 3,4-dimethoxyacetophenone. google.com Future research should prioritize the development of more sustainable and efficient synthetic methodologies.

Key areas for advancement include:

Biocatalysis: Employing enzymes, such as ketoreductases, could offer highly stereoselective routes to the (S)-enantiomer, reducing the need for chiral auxiliaries or resolution steps. This approach aligns with green chemistry principles by utilizing biodegradable catalysts under mild reaction conditions.

Asymmetric Catalytic Hydrogenation: Developing novel chiral catalysts for the asymmetric hydrogenation of the parent ketone, 3,4-dipropoxyacetophenone, could provide a direct and atom-economical pathway to the desired (S)-alcohol. google.com

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could enhance reaction efficiency, improve safety profiles, and allow for easier scalability. This method offers precise control over reaction parameters, potentially leading to higher yields and purity.

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Biocatalysis (e.g., Ketoreductases) | High stereoselectivity, mild conditions, environmentally friendly | Enzyme screening and engineering for optimal substrate specificity and stability |

| Asymmetric Catalytic Hydrogenation | High atom economy, direct route to enantiopure product | Design of novel, highly efficient, and selective chiral metal catalysts |

| Continuous Flow Chemistry | Enhanced efficiency, improved safety, scalability, precise control | Reactor design, optimization of reaction parameters (temperature, pressure, flow rate) |

Exploration of Alternative Biological Targets and Polypharmacology

While (1S)-1-(3,4-dipropoxyphenyl)ethanol is primarily considered a PDE4 inhibitor, its full biological activity profile remains largely unexplored. nih.gov The concept of polypharmacology, where a single compound interacts with multiple targets, is a crucial consideration in modern drug discovery. nih.gov Many effective drugs achieve their therapeutic effects by modulating several proteins. nih.gov

Future investigations should aim to:

Screen against the PDE Superfamily: The phosphodiesterase family consists of 11 distinct gene members (PDE1-11). researchgate.net Comprehensive screening of this compound against all PDE families could reveal unexpected inhibitory activities. For example, dual PDE3/PDE4 inhibitors are being explored for respiratory diseases. researchgate.net

Broad Kinase Profiling: Kinase screening panels can identify off-target effects or novel activities. A recent study on a different heterocyclic compound identified an unexpected inhibitory activity against Platelet-derived growth factor receptor A (PDGFRA) through such a screening. nih.gov

Investigate Non-PDE Targets: The catechol ether motif is present in compounds active against various targets. google.comnih.gov Unbiased screening against a wide range of receptors, ion channels, and enzymes could uncover entirely new mechanisms of action. This is particularly relevant as some catechol derivatives have been found to induce nerve growth factor production, suggesting potential applications in neurodegenerative disorders. google.com

| Target Class | Rationale for Exploration | Potential Therapeutic Areas |

|---|---|---|

| Other PDE Isozymes (e.g., PDE3, PDE5, PDE9) | Structural homology within the PDE superfamily suggests potential for cross-reactivity or dual inhibition. mdpi.com | Cardiovascular diseases, pulmonary hypertension, metabolic disorders. mdpi.comfrontiersin.org |

| Protein Kinases | Broad screening can uncover novel anti-proliferative or immunomodulatory activities. | Oncology, inflammatory diseases. nih.gov |

| Nerve Growth Factor (NGF) Pathways | Catechol derivatives have shown activity in inducing NGF, a mechanism relevant to neuroprotection. google.com | Neurodegenerative diseases like Alzheimer's. google.com |

Advanced Mechanistic Studies at the Subcellular and Organelle Level

The biological effects of PDE inhibitors are intricately linked to the compartmentalization of cyclic AMP (cAMP) signaling within the cell. researchgate.net PDE4 enzymes are targeted to specific subcellular locations through interactions with scaffold proteins, creating localized signaling domains. researchgate.net Understanding how this compound affects these microdomains is a critical frontier.

Future research should employ:

High-Resolution Microscopy: Techniques like fluorescence resonance energy transfer (FRET)-based cAMP sensors and super-resolution microscopy can visualize the real-time effects of the compound on cAMP levels within specific subcellular compartments, such as near the plasma membrane, sarcoplasmic reticulum, or nucleus. researchgate.net

Organelle-Specific Functional Assays: Investigating the compound's impact on the function of specific organelles is crucial. For example, assessing mitochondrial respiration or endoplasmic reticulum stress can provide insights into cellular effects beyond simple PDE inhibition.

Analysis of Protein-Protein Interactions: Studying how the compound might alter the interaction of PDE4 with its scaffold proteins (e.g., A-kinase anchoring proteins - AKAPs) could reveal more subtle mechanisms of action.

Integration with Systems Biology and Network Pharmacology Approaches

To fully comprehend the biological impact of this compound, a shift from a single-target to a systems-level perspective is necessary. Network pharmacology integrates data from genomics, proteomics, and metabolomics to build comprehensive models of a drug's effects. researchgate.netnih.gov This approach moves from a "one-target, one-drug" model to a more holistic "multi-target, multi-component" paradigm. nih.gov

Future directions include:

Proteomic and Phosphoproteomic Profiling: Using mass spectrometry to identify widespread changes in protein expression and phosphorylation states following treatment can reveal the downstream signaling pathways modulated by the compound.

Metabolomic Analysis: Assessing changes in the cellular metabolome can provide a functional readout of the compound's effects on cellular energy and biosynthetic pathways.

Computational Network Modeling: Integrating 'omics' data can help construct "drug-target-disease" networks. nih.gov These models can predict novel therapeutic indications, identify potential biomarkers for efficacy, and anticipate off-target effects.

Potential as a Scaffold for Rational Drug Design and Probe Development

The this compound structure serves as a valuable starting point for medicinal chemistry efforts. nih.gov Its core scaffold can be systematically modified to create new analogues with improved properties or to develop tools for chemical biology research. mskcc.orgnih.gov

Key opportunities include:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives by modifying the propoxy groups and the ethanol (B145695) side chain can lead to compounds with enhanced potency, selectivity for specific PDE4 isoforms (A, B, C, or D), or improved pharmacokinetic properties. frontiersin.org

Development of Chemical Probes: A chemical probe is a small molecule used to study protein function in its native cellular environment. mskcc.orgnih.govnih.gov By attaching a fluorescent dye, biotin (B1667282) tag, or photo-affinity label to the scaffold, researchers can create tools to:

Visualize the subcellular localization of the target protein(s). rsc.org

Identify binding partners through pull-down experiments followed by mass spectrometry.

Quantify target engagement in living cells. nih.gov

Creation of PROTACs: The scaffold could be used as the warhead for a Proteolysis-Targeting Chimera (PROTAC). By linking it to an E3 ligase-binding moiety, the resulting PROTAC could induce the targeted degradation of PDE4 rather than just inhibiting it, potentially offering a more profound and lasting biological effect. mdpi.com

| Application | Description | Research Goal |

|---|---|---|

| SAR Studies | Systematic chemical modification of the core structure. nih.gov | Improve potency, selectivity, and drug-like properties. |

| Chemical Probes | Functionalizing the scaffold with tags (e.g., fluorescent, biotin). mskcc.org | Visualize and study target proteins in cellular systems. rsc.org |

| PROTACs | Linking the scaffold to an E3 ligase ligand to induce protein degradation. mdpi.com | Achieve targeted protein removal instead of just inhibition. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.